molecular formula C27H45NO B192416 Demissidine CAS No. 474-08-8

Demissidine

Cat. No. B192416
CAS RN: 474-08-8
M. Wt: 399.7 g/mol
InChI Key: JALVTHFTYRPDMB-HRRTYWNUSA-N
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Description

Demissidine is an alkaloid, an organic heteropolycyclic compound, and a steroid . It is a natural product found in Solanum tuberosum and Solanum demissum .


Synthesis Analysis

Demissidine and solanidine, two steroidal alkaloids, are synthesized in eight steps from tigogenin acetate and diosgenin acetate, respectively . This process involves the replacement of three C–O bonds with C–N bonds . Key transformations include a cascade ring-switching process of furostan-26-acid, an epimerization of C25, an intramolecular Schmidt reaction, and an imine reduction/intramolecular aminolysis process .


Molecular Structure Analysis

The molecular formula of Demissidine is C27H45NO . The IUPAC name is (1S,2R,5S,7S,10S,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-ol .


Chemical Reactions Analysis

The synthesis of Demissidine involves key transformations such as a cascade ring-switching process of furostan-26-acid, an epimerization of C25, an intramolecular Schmidt reaction, and an imine reduction/intramolecular aminolysis process .


Physical And Chemical Properties Analysis

Demissidine has a molecular weight of 399.7 g/mol . More detailed physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Chemistry

Demissidine is a representative of the solanidane alkaloids that occur mainly as glycosides in potato species . A five-step transformation of a spiroketal side chain of tigogenin into an indolizidine system present in solanidane alkaloids such as demissidine and solanidine has been elaborated . The key intermediate in the synthesis was spiroimine 3 readily obtained from tigogenin by its RuO4 oxidation to 5,6-dihydrokryptogenin followed by amination with aluminum amide generated in situ from DIBAlH and ammonium chloride . The mild reduction of spiroimine to a 26-hydroxy-dihydropyrrole derivative and subsequent mesylation resulted in the formation of 25-epidemissidinium salt or 23-sulfone depending on reaction conditions .

Pharmacology

Demissidine and solanidine are known for their various biological properties . They have been reported to inhibit proliferation and induce apoptosis in various types of cancer cells including cervical, liver, lymphoma, and stomach cancer cells . The effectiveness of α-chaconine against hepatocellular cancer HepG2 cells is higher than the common anticancer agents doxorubicin and camptothecin . Additionally, demissidine and its natural glycoside, commersonine, inhibit the growth of human colon and liver cancer cells in culture . Apart from showing antitumor activity, solanidane-type alkaloids are known to act as natural insect deterrents, have antimicrobial and anti-inflammatory properties, inhibit acetylcholinesterase, and disrupt cell membranes . Studies of solanidine and demissidine analogues confirm their potency for the design of new pharmacologically active agents .

Synthesis of Demissidine Analogues

Demissidine analogues can be synthesized from Tigogenin via Imine Intermediates . A five-step transformation of a spiroketal side chain of tigogenin into an indolizidine system present in solanidane alkaloids such as demissidine and solanidine has been elaborated . The key intermediate in the synthesis was spiroimine 3 readily obtained from tigogenin by its RuO4 oxidation to 5,6-dihydrokryptogenin followed by amination with aluminum amide generated in situ from DIBAlH and ammonium chloride . The mild reduction of spiroimine to a 26-hydroxy-dihydropyrrole derivative and subsequent mesylation resulted in the formation of 25-epidemissidinium salt or 23-sulfone depending on reaction conditions .

Ring Fragmentation Approach

A synthesis of the steroidal alkaloid demissidine from epiandrosterone is reported . A ring fragmentation reaction that efficiently ruptured the D-ring of a diazo ester derivative of epiandrosterone to provide an aldehyde tethered ynoate product was key to this sequence . Incorporation of the indolizidine framework was achieved by an azomethine ylide 1,3-dipolar cycloaddition .

Antitumor Activity

Demissidine and its natural glycoside, commersonine, inhibit the growth of human colon and liver cancer cells in culture . Apart from showing antitumor activity, solanidane-type alkaloids are known to act as natural insect deterrents, have antimicrobial and anti-inflammatory properties, inhibit acetylcholinesterase, and disrupt cell membranes . Studies of solanidine and demissidine analogues confirm their potency for the design of new pharmacologically active agents .

Insect Deterrents

Solanidane-type alkaloids, including demissidine, are known to act as natural insect deterrents . They have been found in potato species including Solanum tuberosum, Solanum demissum, and Solanum acaule . These toxic alkaloids are known to deter insects, have antimicrobial properties, inhibit acetylcholinesterase, and disrupt cell membranes .

Safety And Hazards

Demissidine is harmful if swallowed and is suspected of causing cancer . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

(1S,2R,5S,7S,10S,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,29H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALVTHFTYRPDMB-HRRTYWNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318127
Record name Demissidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demissidine

CAS RN

474-08-8
Record name Demissidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demissidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demissidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Solanidan-3-ol, (3β,5α)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.800
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Record name DEMISSIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG66W0726Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
559
Citations
A Wojtkielewicz, U Kiełczewska, A Baj… - International Journal of …, 2021 - mdpi.com
… demissidine congeners is still needed. An improved approach to the synthesis of different demissidine … Here, we propose an alternative strategy toward demissidine analogues from an …
Number of citations: 2 www.mdpi.com
A Baj, N Kaewnok, JA Rivas‐Loaiza… - … A European Journal, 2023 - Wiley Online Library
… in demissidine - 2.60 (m) and 2.85 (dd, J = 10.8, 3.6 Hz).[15] In the case of 25-epidemissidine, … EF-ring fragment in the 13C NMR spectrum of demissidine[15,16] are also very similar to …
JA Rivas-Loaiza, A Baj, Y Lopez… - The Journal of …, 2021 - ACS Publications
Demissidine is an indolizidine alkaloid isolated from several potato species. A simple synthesis of demissidine stereoisomers and analogues from a common steroidal sapogenin …
Number of citations: 2 pubs.acs.org
Z Zhang, GM Giampa, C Draghici, Q Huang… - Organic …, 2013 - ACS Publications
… To complete the synthesis of demissidine, the ethyl ester was reduced by lithium aluminum … in 90% yield to provide demissidine. In summary, demissidine has been synthesized from …
Number of citations: 30 pubs.acs.org
DL Dahlman, ET Hibbs - Annals of the Entomological Society of …, 1967 - academic.oup.com
… Consequently, our tests included only demissidine. As in the case of solanidine, demissidine… initial imbibition rates on demissidine media without sucrose or on demissidine media with 1…
Number of citations: 68 academic.oup.com
ZD Zhang, Y Shi, JJ Wu, JR Lin, WS Tian - Organic letters, 2016 - ACS Publications
Demissidine and solanidine, two steroidal alkaloids, are synthesized in eight steps from tigogenin acetate and diosgenin acetate, respectively, which involve the replacement of three C–…
Number of citations: 20 pubs.acs.org
SF Osman, SL Sinden - Journal of Agricultural and Food …, 1977 - ACS Publications
… -based glycoalkaloids and demissidine-based glycoalkaloids were hydrolyzed under conditions that quantitatively yield solanthrene from the former and demissidine from the latter. The …
Number of citations: 33 pubs.acs.org
Z Zhang - 2014 - scholarworks.uvm.edu
… C25 methyl group on demissidine. The successful preparation of demissidine was supported by … As an efficient and stereoselective synthesis, our efforts toward demissidine illuminate a …
Number of citations: 5 scholarworks.uvm.edu
MB Hossain, BK Tiwari, N Gangopadhyay… - Ultrasonics …, 2014 - Elsevier
… , solanidine and demissidine. … demissidine respectively. Whereas for SLE yields were 180.3, 337.6, 160.2 and 32.4 μg/g DPP for α-solanine, α-chaconine, solanidine and demissidine …
Number of citations: 113 www.sciencedirect.com
SF Osman, SF Herb, TJ Fitzpatrick, SL Sinden - Phytochemistry, 1976 - Elsevier
… demissidine by GLC; TLC and MS, M’ m/e = 399; mp (216”) and mmp (no depression) confirmed that demissidine … Three hydrolysates besides demissidine were isolated by preparative …
Number of citations: 54 www.sciencedirect.com

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